molecular formula C24H19N3O3 B8334335 3-[(5-Benzyloxypyridin-2-yl)methylidene]-6-phenylmethylidene piperazine-2,5-dione

3-[(5-Benzyloxypyridin-2-yl)methylidene]-6-phenylmethylidene piperazine-2,5-dione

Cat. No. B8334335
M. Wt: 397.4 g/mol
InChI Key: VWXCKVBYLVZUDU-UHFFFAOYSA-N
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Patent
US07288545B2

Procedure details

Compound A (3.51 g) was added to a 40 mL of dimethylformamide solution containing equal molar of benzaldehyde and 4 equivalents of triethylamine. The solution was refluxed at 60° C. for 16 hr and cooled at ice bath to produce a yellow precipitate. The precipitate was then collected and washed with ethyl acetate to give 3.3 g (83%) of the desired product 3-[(5-benzyloxypyridin-2-yl)methylidene]-6-phenylmethylidenepiperazine-2,5-dione (Compound 1) as a mixture of isomers. The mixture was predominately the ZZ and EZ isomers.
Name
Compound A
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][C:8](=[O:10])[NH:7][C:6](=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:14][N:13]=2)[C:5]1=[O:26])(=O)C.[CH:27](=O)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.C(N(CC)CC)C>CN(C)C=O>[CH2:19]([O:18][C:15]1[CH:16]=[CH:17][C:12]([CH:11]=[C:6]2[NH:7][C:8](=[O:10])[C:9](=[CH:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[NH:4][C:5]2=[O:26])=[N:13][CH:14]=1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
Compound A
Quantity
3.51 g
Type
reactant
Smiles
C(C)(=O)N1C(C(NC(C1)=O)=CC1=NC=C(C=C1)OCC1=CC=CC=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at ice bath
CUSTOM
Type
CUSTOM
Details
to produce a yellow precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was then collected
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)C=C1C(NC(C(N1)=O)=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.